molecular formula C13H14N2OS2 B2850561 1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415630-61-2

1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2850561
CAS No.: 2415630-61-2
M. Wt: 278.39
InChI Key: VOAJHTDJKIRQTK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves several steps. One common method is the condensation reaction, which includes the Paal–Knorr reaction. This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(Thiophen-2-yl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.

Properties

IUPAC Name

1-thiophen-2-yl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(15-11-2-1-6-18-11)14-9-13(4-5-13)10-3-7-17-8-10/h1-3,6-8H,4-5,9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAJHTDJKIRQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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